molecular formula C16H15NO4 B2780901 N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide CAS No. 1788559-47-6

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2780901
CAS No.: 1788559-47-6
M. Wt: 285.299
InChI Key: KIYSOWJYRFDSQU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide (CAS 1788559-47-6) is a synthetic benzofuran derivative characterized by a benzofuran-2-carboxamide core substituted with a furan-2-ylmethoxyethyl group at the carboxamide nitrogen . This structural configuration, featuring fused furan rings and a methoxyethyl side chain, is designed to influence solubility, metabolic stability, and receptor-binding properties, making it a compound of significant interest in medicinal chemistry research . This compound has demonstrated promising anticancer potential in scientific studies. It has been evaluated as a dual inhibitor of key cancer-related targets, specifically phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) . Research indicates it exhibits cytotoxic effects against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines, with IC50 values in the range of 11–17 µM, and has been shown to induce apoptosis and affect cell cycle distribution . Furthermore, benzofuran-2-carboxamide derivatives, as a structural class, have shown considerable promise in neuroscience research. Related compounds have displayed potent neuroprotective and antioxidant activities in models of NMDA-induced excitotoxicity, a mechanism implicated in stroke and neurodegenerative diseases, with efficacy comparable to known therapeutics like memantine . Some derivatives also act as scavengers of free radicals and inhibit lipid peroxidation, suggesting a multifaceted mechanism of action that combines anti-excitotoxic and antioxidative effects . The synthesis of this compound can be achieved through a multi-step process involving acylation and coupling reactions, with potential for optimization using microwave-assisted techniques to improve yield and efficiency . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-15(13-7-4-8-20-13)10-17-16(18)14-9-11-5-2-3-6-12(11)21-14/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSOWJYRFDSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings . This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium ferricyanide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide. The compound has been evaluated for its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • Study on PI3K and VEGFR Inhibition : A study investigated the compound's ability to inhibit phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). The results indicated that it exhibited a dual inhibitory effect, which is crucial for targeting cancer pathways. The compound showed an IC50 range of 11–17 µM against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines, outperforming traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells and affects cell cycle distribution. This suggests a multifaceted approach to its anticancer activity, making it a candidate for further development as a therapeutic agent .

Synthesis Overview

StepDescription
1Synthesis of benzofuran backbone from appropriate precursors using cyclization reactions.
2Introduction of the furan moiety via electrophilic substitution reactions.
3Functionalization with methoxyethyl group through nucleophilic substitution or coupling reactions.
4Final amide formation to yield this compound.

The synthesis has been optimized to improve yield and purity, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry .

Broader Implications in Drug Development

The unique structure of this compound positions it as a promising candidate for drug development beyond oncology. Its ability to inhibit key pathways involved in cancer progression suggests potential applications in other diseases characterized by similar molecular targets.

Potential Areas of Research

  • Neurodegenerative Diseases : Given the role of PI3K in neuroprotection, exploring this compound's effects on neurodegenerative conditions could be beneficial.
  • Inflammatory Disorders : The anti-inflammatory properties associated with benzofuran derivatives may extend to treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Compound A : N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()

  • Structure : Features a 4-methoxybenzyl group at the 7-position of the benzofuran ring and an N-methoxy-N-methyl carboxamide.
  • Key Differences: The 7-position substitution may enhance lipophilicity compared to the unsubstituted benzofuran core of the target compound.
  • Synthesis : Low yield (25%) due to steric hindrance during coupling .

Compound B : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide ()

  • Structure : Contains a 7-(2-methoxyphenyl) substitution and an azabicyclo[2.2.2]octane group at the carboxamide nitrogen.
  • Key Differences : The azabicyclo group enhances rigidity and may improve binding to the α7 nicotinic acetylcholine receptor, as demonstrated by its cognitive-enhancing effects in rodents .

Compound C : N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}-2-furamide ()

  • Structure : Replaces the benzofuran core with a benzimidazole ring and includes a 2-methylpropenyl substituent.

Carboxamide Nitrogen Substituent Modifications

Compound D : Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate ()

  • Structure : Features an isopropyl carboxamide group on a furan-3-carboxamide scaffold.

Compound E : N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide ()

  • Structure : Combines a benzimidazole ring with a phenylethyl substituent.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield
Target Compound Benzofuran-2-carboxamide N-(2-(furan-2-yl)-2-methoxyethyl) Not provided Not reported Not reported
Compound A Benzofuran-2-carboxamide 7-(4-methoxybenzyl), N-methoxy-N-methyl ~357.4 Not reported 25%
Compound B Benzofuran-2-carboxamide 7-(2-methoxyphenyl), azabicyclo[2.2.2]octane ~393.5 α7 nAChR agonist (memory enhancement) Not reported
Compound C Benzimidazole N-(2-(2-methylpropenyl)ethyl) ~351.4 Not reported Not reported
Compound D Furan-3-carboxamide N-isopropyl, methyl acetate ~225.2 Intermediate for hydrazone synthesis 48–52%

Key Insights from Comparative Analysis

  • Synthetic Feasibility : The target compound’s methoxyethyl-furan side chain may offer synthetic challenges similar to Compound A’s low yield, though direct data are lacking.
  • Biological Potential: Compound B demonstrates that benzofuran carboxamides with bulky nitrogen substituents (e.g., azabicyclo groups) can exhibit neuroactive properties, suggesting avenues for optimizing the target compound .
  • Solubility and Metabolism : The methoxyethyl group in the target compound likely improves water solubility compared to Compounds C and E, which have hydrophobic substituents .

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include both furan and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H15NO4C_{16}H_{15}NO_4 and a molecular weight of approximately 285.29 g/mol. The structure is characterized by the presence of a furan ring, a benzofuran ring, and an amide functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Protein Interaction : The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function.
  • Electrophilic Properties : The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those structurally related to this compound. For instance:

  • Antitubercular Activity : Compounds similar to this structure have shown promising activity against Mycobacterium tuberculosis (MTB). In vitro studies reported minimum inhibitory concentrations (MIC) as low as 8 μg/mL for certain derivatives .
Compound NameMIC (μg/mL)Target Pathogen
Compound 38M. tuberculosis
Compound 42M. tuberculosis

Anticancer Activity

The benzofuran scaffold has been recognized for its potential in anticancer drug development. Studies have indicated that compounds containing benzofuran structures exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Some benzofuran derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant potential for further development as anticancer agents.

Case Studies and Research Findings

  • Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their biological activity. Compounds were tested against different strains of bacteria and cancer cell lines, revealing a correlation between structural modifications and biological efficacy .
  • Synthesis and Evaluation : Researchers synthesized various derivatives based on the benzofuran core, assessing their antimicrobial and anticancer activities through a combination of in vitro assays and molecular docking studies. The findings indicated that specific substitutions on the benzofuran ring significantly enhanced biological activity .

Summary of Findings

The compound this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features allow it to interact effectively with biological targets, making it a candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with 2-(furan-2-yl)-2-methoxyethylamine. Microwave-assisted methods using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO⁻ enhance yield and purity. Solvent choice (e.g., acetonitrile), temperature (80–120°C), and catalyst loading are optimized via iterative design-of-experiment (DoE) approaches .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methoxyethyl and furan groups).
  • X-ray crystallography : Resolves dihedral angles between benzofuran and furan rings, as seen in related compounds (e.g., dihedral angles ~9.7° in N-(2-nitrophenyl)furan-2-carboxamide) .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₁₆H₁₅NO₄) .

Q. What in vitro assays are used to evaluate its preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination).
  • Receptor binding : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptor binding, as in structurally similar benzofuran carboxamides) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s neuroactive potential?

  • Methodological Answer : SAR studies involve:

  • Analog synthesis : Modifying methoxyethyl or furan substituents (e.g., replacing methoxy with hydroxyethyl) to assess receptor affinity.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding to α7 receptors, guided by structural data from analogs like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-methoxybenzofuran-2-carboxamide .
  • Functional assays : Electrophysiology (patch-clamp) to measure ion channel modulation in neuronal cells .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, ligand concentrations). Mitigation strategies include:

  • Standardized protocols : Use WHO-recommended cell lines (e.g., SH-SY5Y for neuroactivity) and controls.
  • Meta-analysis : Compare substituent effects across analogs (e.g., methoxy vs. ethoxy groups in benzofuran carboxamides) .
  • Pharmacokinetic profiling : Assess bioavailability and metabolism (e.g., liver microsome assays) to explain in vivo vs. in vitro discrepancies .

Q. What advanced techniques are used to study its metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Quantifies metabolites in hepatocyte incubations.
  • Isotope labeling : Tracks methoxyethyl group oxidation (e.g., ¹⁸O labeling identifies esterase-mediated hydrolysis).
  • Cryo-EM : Visualizes enzyme-compound interactions (e.g., CYP450 isoforms) .

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